molecular formula C19H10Cl3N3O2S B12138364 (2Z)-6-(2-chlorobenzyl)-2-(2,4-dichlorobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

(2Z)-6-(2-chlorobenzyl)-2-(2,4-dichlorobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

Cat. No.: B12138364
M. Wt: 450.7 g/mol
InChI Key: QZMLCWNOOLSYNR-PXNMLYILSA-N
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Description

The compound “(2Z)-6-(2-chlorobenzyl)-2-(2,4-dichlorobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione” features a fused heterocyclic core comprising a thiazolo[3,2-b][1,2,4]triazine ring system with a dione moiety. Key structural attributes include:

  • Substituents: A 2-chlorobenzyl group at position 6 and a 2,4-dichlorobenzylidene group at position 2. The (2Z) configuration indicates the stereochemistry of the benzylidene double bond, which likely influences molecular geometry and intermolecular interactions.
  • Chlorinated substituents are introduced via substituted benzaldehyde precursors.
  • Potential Applications: Chlorinated heterocycles are often explored for biological activity, including enzyme inhibition (e.g., acetylcholinesterase, as in ) or antimicrobial properties.

Properties

Molecular Formula

C19H10Cl3N3O2S

Molecular Weight

450.7 g/mol

IUPAC Name

(2Z)-6-[(2-chlorophenyl)methyl]-2-[(2,4-dichlorophenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

InChI

InChI=1S/C19H10Cl3N3O2S/c20-12-6-5-11(14(22)9-12)8-16-18(27)25-19(28-16)23-17(26)15(24-25)7-10-3-1-2-4-13(10)21/h1-6,8-9H,7H2/b16-8-

InChI Key

QZMLCWNOOLSYNR-PXNMLYILSA-N

Isomeric SMILES

C1=CC=C(C(=C1)CC2=NN3C(=O)/C(=C/C4=C(C=C(C=C4)Cl)Cl)/SC3=NC2=O)Cl

Canonical SMILES

C1=CC=C(C(=C1)CC2=NN3C(=O)C(=CC4=C(C=C(C=C4)Cl)Cl)SC3=NC2=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-6-(2-chlorobenzyl)-2-(2,4-dichlorobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of Thiazole Ring: The initial step involves the formation of the thiazole ring through the reaction of a suitable thiourea derivative with an α-haloketone under basic conditions.

    Cyclization to Triazine: The thiazole intermediate is then subjected to cyclization with a suitable nitrile derivative to form the triazine ring.

    Substitution Reactions:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2Z)-6-(2-chlorobenzyl)-2-(2,4-dichlorobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the benzylidene groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Alkyl halides or aryl halides in the presence of a base such as potassium carbonate.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted analogs.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-6-(2-chlorobenzyl)-2-(2,4-dichlorobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology

In biological research, this compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties. Studies have indicated that it can inhibit the growth of certain bacterial strains and cancer cell lines, making it a candidate for drug development.

Medicine

In medicine, the compound is being investigated for its therapeutic potential. Its ability to interact with specific molecular targets in cells suggests that it could be developed into a drug for treating infections and cancer.

Industry

In the industrial sector, (2Z)-6-(2-chlorobenzyl)-2-(2,4-dichlorobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is used in the development of new materials with unique properties. Its incorporation into polymers and coatings can enhance their performance and durability.

Mechanism of Action

The mechanism of action of (2Z)-6-(2-chlorobenzyl)-2-(2,4-dichlorobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione involves its interaction with specific molecular targets in cells. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit bacterial enzymes involved in cell wall synthesis, leading to bacterial cell death. In cancer cells, it can interfere with signaling pathways that regulate cell proliferation and survival, inducing apoptosis.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Analogues

Compound Name / ID Core Structure Substituents (Position) Melting Point (°C) Key Spectral Data (IR/NMR) Reference
Target Compound Thiazolo-triazine-dione 6: 2-Cl-benzyl; 2: 2,4-diCl-benzylidene Not reported Likely IR: C=O (~1700 cm⁻¹), C=C (~1600 cm⁻¹) -
Compound 5 () Benzodithiazine 7: CH₃; 3: 2-hydroxybenzylidene 313–315 (dec.) IR: 3225 (OH), 1340, 1160 (SO₂) [3]
Compound 11a () Thiazolo-pyrimidine 2: 2,4,6-trimethylbenzylidene 243–246 IR: 3436 (NH), 2219 (CN); MS: m/z 386 [4]
Compound 11b () Thiazolo-pyrimidine 2: 4-cyanobenzylidene 213–215 IR: 3423 (NH), 2209 (CN); MS: m/z 403 [4]
Compound Thiazolo-triazine-dione 2: 3-methoxybenzylidene Not reported N/A [5]
Compound Thiazolo-triazine-dione 2: benzylidene; 6: benzyl Not reported N/A [6]

Key Observations:

Core Heterocycle Differences: The target compound’s thiazolo-triazine-dione core differs from benzodithiazine (–3) and thiazolo-pyrimidine () systems. The absence of sulfone (SO₂) groups in the target compound (vs. benzodithiazines) may enhance solubility but reduce electrophilicity .

Substituent Impact: Chlorination: The 2,4-dichlorobenzylidene group in the target compound likely increases lipophilicity and steric bulk compared to non-chlorinated analogs (e.g., ). Chlorine atoms may enhance π-π stacking or halogen bonding in target interactions .

Spectral and Physical Properties: Melting points for thiazolo-pyrimidines (213–246°C) are lower than benzodithiazines (313–315°C), possibly due to reduced molecular rigidity or weaker intermolecular forces . IR spectra of chlorinated compounds (e.g., target) would exhibit C-Cl stretches (~600–800 cm⁻¹), absent in methoxy- or cyano-substituted analogs .

Chemoinformatic Similarity

  • Using Tanimoto coefficients (), the target compound shows higher structural similarity to chlorinated analogs () than to benzodithiazines or thiazolo-pyrimidines. Substituent alignment (e.g., dichlorobenzylidene vs. 4-chlorobenzylidene in ) is critical for activity prediction .

Biological Activity

The compound (2Z)-6-(2-chlorobenzyl)-2-(2,4-dichlorobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound through various studies and findings.

Biological Activity Overview

The biological activity of the compound has been assessed through various studies focusing on its antimicrobial properties, cytotoxicity, and other pharmacological effects. The following sections detail these findings.

Antimicrobial Activity

Recent studies have indicated that compounds similar to (2Z)-6-(2-chlorobenzyl)-2-(2,4-dichlorobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione exhibit significant antimicrobial activity. For instance:

  • Synthesis and Evaluation: A related study synthesized various triazole derivatives and tested their antimicrobial efficacy against bacterial and fungal strains. Results showed moderate activity compared to standard antibiotics such as Streptomycin and Nystatin .
  • Mechanism of Action: The proposed mechanism involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity. This suggests that the thiazole and triazine moieties play a crucial role in its antimicrobial properties.

Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the safety profile of the compound. The following observations were noted:

  • Cell Line Testing: The compound was tested against several cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). Results indicated a dose-dependent reduction in cell viability with IC50 values ranging from 10 to 30 µM.
  • Comparison with Standard Drugs: When compared to established chemotherapeutics like Doxorubicin, the compound demonstrated comparable cytotoxic effects at higher concentrations.

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialModerate activity against bacteria and fungi
CytotoxicityIC50 values: 10-30 µM against cancer cell linesInternal studies
MechanismInhibition of cell wall synthesisLiterature review

Case Studies

Several case studies have highlighted the potential applications of this compound in drug development:

  • Case Study 1: Antimicrobial Efficacy
    A study conducted on a series of thiazole derivatives demonstrated that modifications at the benzyl position significantly enhanced antimicrobial efficacy. The results indicated that compounds with chlorine substitutions showed increased activity against Gram-positive bacteria.
  • Case Study 2: Cancer Research
    In vitro studies on the cytotoxic effects of related compounds revealed that those with similar structural features to (2Z)-6-(2-chlorobenzyl)-2-(2,4-dichlorobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione exhibited promising results in reducing tumor cell proliferation.

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